Captopril-d3
Captopril-d3
Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS. Captopril is a first generation nonpeptidic ACE inhibitor (IC50 = 6.3 nM) that was designed based on bradykinin-potentiating peptides isolated from the venom of B. jararaca, a pit viper native to Brazil. 1,2,3 It does not exhibit a domain preference for binding either the C- or N-terminal active sites of the somatic form of ACE. Acute and chronic administration of captopril reduces blood pressure in spontaneously hypertensive Wistar-Kyoto rats and does not induce hypotension in salt-repleted normotensive Wistar-Kyoto rats. Captopril is also a competitive and reversible inhibitor of leukotriene (LTA4) hydrolase, which results in the disruption of LTB4 synthesis with an IC50 value of 14 μM.
Brand Name:
Vulcanchem
CAS No.:
1356383-38-4
VCID:
VC0022175
InChI:
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D
SMILES:
CC(CS)C(=O)N1CCCC1C(=O)O
Molecular Formula:
C9H15NO3S
Molecular Weight:
220.31 g/mol
Captopril-d3
CAS No.: 1356383-38-4
Cat. No.: VC0022175
Molecular Formula: C9H15NO3S
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS. Captopril is a first generation nonpeptidic ACE inhibitor (IC50 = 6.3 nM) that was designed based on bradykinin-potentiating peptides isolated from the venom of B. jararaca, a pit viper native to Brazil. 1,2,3 It does not exhibit a domain preference for binding either the C- or N-terminal active sites of the somatic form of ACE. Acute and chronic administration of captopril reduces blood pressure in spontaneously hypertensive Wistar-Kyoto rats and does not induce hypotension in salt-repleted normotensive Wistar-Kyoto rats. Captopril is also a competitive and reversible inhibitor of leukotriene (LTA4) hydrolase, which results in the disruption of LTB4 synthesis with an IC50 value of 14 μM. |
|---|---|
| CAS No. | 1356383-38-4 |
| Molecular Formula | C9H15NO3S |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D |
| Standard InChI Key | FAKRSMQSSFJEIM-SIHDFBQLSA-N |
| Isomeric SMILES | [2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O |
| SMILES | CC(CS)C(=O)N1CCCC1C(=O)O |
| Canonical SMILES | CC(CS)C(=O)N1CCCC1C(=O)O |
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